molecular formula C3H3NaO3 B1603899 Sodium pyruvate-1-13C CAS No. 87976-71-4

Sodium pyruvate-1-13C

Cat. No. B1603899
CAS RN: 87976-71-4
M. Wt: 111.04 g/mol
InChI Key: DAEPDZWVDSPTHF-FJUFCODESA-M
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Description



  • Sodium pyruvate-1-13C is a deuterium-labeled form of pyruvic acid. It serves as an intermediate in various metabolic pathways, including sugar metabolism.

  • In cell culture media, it acts as an additional source of energy and an antioxidant, providing protective effects against oxygen radicals.





  • Synthesis Analysis



    • Sodium pyruvate-1-13C can be synthesized using labeled precursors and isotopic exchange methods. The specific synthetic route may vary based on the desired labeling pattern.





  • Molecular Structure Analysis



    • The molecular formula of sodium pyruvate-1-13C is CH3CO13CO2Na.

    • It consists of a pyruvic acid backbone with a sodium atom replacing one of the hydrogen atoms.





  • Chemical Reactions Analysis



    • Sodium pyruvate-1-13C can undergo various reactions, including metabolic conversions in vivo. For example, it can be converted to lactate via lactate dehydrogenase.





  • Physical And Chemical Properties Analysis



    • Molecular Weight: 111.04 g/mol

    • Isotopic Purity: 99% atom 13C

    • Form: Solid

    • Melting Point: >300°C (literature value)




  • Scientific Research Applications

    Hyperpolarization in Metabolic Studies

    • Hyperpolarized [1-13C]Pyruvate for In Vivo Metabolic Studies : Sodium [1-13C]pyruvate, hyperpolarized via dissolution-Dynamic Nuclear Polarization (d-DNP), has been significantly utilized in in vivo metabolic studies due to its diagnostic relevance. Despite the high cost and slow hyperpolarization process, its use in research laboratories has expanded (Cavallari et al., 2018).

    Diagnostic Imaging and Cancer Research

    • Metabolic Imaging in Prostate Cancer : Hyperpolarized [1-13C]Pyruvate has been used for metabolic imaging in prostate cancer patients, enabling noninvasive visualization and differentiation of prostate tumors from healthy cells. This advancement aids in both diagnosis and therapy monitoring (Nelson et al., 2013).

    Biochemical and Molecular Applications

    • Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition : Sodium pyruvate has been employed as a reducing agent in biocompatible aqueous photoinduced azide-alkyne cycloaddition (CuAAC) reactions. This innovative use provides an alternative for biomolecular conjugations, highlighting its versatility in biochemical applications (Jeong et al., 2021).

    Glycolysis Research

    • Assessing Glycolysis with Hyperpolarized [1-13C]Pyruvate : Hyperpolarized 13C magnetic resonance spectroscopy (MRS), leveraging sodium [1-13C]-glycerate as a probe, has enabled in vivo studies of glycolysis. This method is crucial for understanding energy metabolism and exploring redox states in biochemical research (Park et al., 2017).

    Magnetic Resonance Spectroscopic Imaging (MRSI)

    • Enhanced MRSI Techniques : Hyperpolarized [1-13C]pyruvate has been integral in developing efficient magnetic resonance spectroscopic imaging techniques, enabling minimally invasive detection of cellular metabolism. This advancement is particularly significant in cancer research and diagnostics (Wiesinger et al., 2012).

    Environmental and Industrial Applications

    • Recovery of Ethanol and Sodium Pyruvate : A study presented a pervaporation-crystallization process for the simultaneous recovery of ethanol and sodium pyruvate from waste centrifugal mother liquid. This process is important for improving the economy of sodium pyruvate production processes (Zeng et al., 2021).

    Hyperpolarized MRI in Heart and Brain Studies

    • Cardiac Metabolic MRI : The use of hyperpolarized 13C metabolic MRI, utilizing [1-13C]pyruvate, has been demonstrated in human heart studies. This noninvasive method is crucial for imaging metabolic markers in cardiac research, aiding in understanding heart diseases and therapeutic approaches (Cunningham et al., 2016).
    • Brain Tumor Metabolic Imaging : Hyperpolarized MRI using [1-13C]pyruvate offers insights into brain energy metabolism and can characterize brain tumors. It provides a quantitative biomarker for assessing tumor grade and treatment response, especially in brain cancer patients (Miloushev et al., 2018).

    Safety And Hazards



    • May cause skin, eye, and respiratory irritation.

    • Avoid ingestion and inhalation.

    • Handle with good industrial hygiene practices.




  • Future Directions



    • Sodium pyruvate-1-13C holds promise for clinical applications, including disease diagnosis and therapy response assessment.

    • Ongoing research aims to advance our understanding of metabolism and improve patient care.




    Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    sodium;2-oxo(113C)propanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DAEPDZWVDSPTHF-FJUFCODESA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)C(=O)[O-].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(=O)[13C](=O)[O-].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C3H3NaO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40635577
    Record name Sodium 2-oxo(1-~13~C)propanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40635577
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    111.04 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Sodium pyruvate-1-13C

    CAS RN

    87976-71-4
    Record name Sodium 2-oxo(1-~13~C)propanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40635577
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    Sodium pyruvate-1-13C

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